5-bromo-6-p-tolylpyridazin-3(2H)-one

Drug Design ADME Physicochemical Properties

5-Bromo-6-p-tolylpyridazin-3(2H)-one (CAS 1233943-71-9) is a heterocyclic building block within the pyridazin-3(2H)-one family, characterized by a bromine atom at the 5-position and a p-tolyl group at the 6-position. This scaffold is a key intermediate in drug discovery, with its halogen substituent enabling critical transition metal-catalyzed cross-coupling reactions for molecular diversification.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B8326058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-p-tolylpyridazin-3(2H)-one
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=O)C=C2Br
InChIInChI=1S/C11H9BrN2O/c1-7-2-4-8(5-3-7)11-9(12)6-10(15)13-14-11/h2-6H,1H3,(H,13,15)
InChIKeyHFWCDWDPPXYMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-p-tolylpyridazin-3(2H)-one: A Strategic Halogenated Pyridazinone Scaffold for Medicinal Chemistry


5-Bromo-6-p-tolylpyridazin-3(2H)-one (CAS 1233943-71-9) is a heterocyclic building block within the pyridazin-3(2H)-one family, characterized by a bromine atom at the 5-position and a p-tolyl group at the 6-position . This scaffold is a key intermediate in drug discovery, with its halogen substituent enabling critical transition metal-catalyzed cross-coupling reactions for molecular diversification . The compound's physicochemical properties, including a predicted logP of 2.64 and a topological polar surface area (tPSA) of 34 Ų, position it as a moderately lipophilic scaffold with favorable permeability characteristics, distinguishing it from related non-brominated or phenyl-substituted analogs [1].

Why 5-Bromo-6-p-tolylpyridazin-3(2H)-one Cannot Be Simply Replaced by Other Pyridazinones


The specific pairing of a C5-bromine and a C6-p-tolyl group on the pyridazinone core is not interchangeable with other halogen or aryl combinations. The bromine atom provides a superior synthetic handle for Pd-catalyzed cross-couplings compared to chlorine [1], while the p-tolyl group offers a unique balance of lipophilicity and steric bulk compared to a smaller phenyl ring [2]. Class-level evidence shows that a C5 halogen is a critical determinant of biological activity, and its replacement can abolish potency [3]. Therefore, substituting the 5-bromo-6-p-tolyl combination with, for example, a 5-chloro-6-phenyl analog will result in a molecule with fundamentally different reactivity, physicochemical properties, and biological performance.

Quantitative Differentiation of 5-Bromo-6-p-tolylpyridazin-3(2H)-one from Closest Analogs


Enhanced Lipophilicity Compared to the 6-Phenyl Analog

The 5-bromo-6-p-tolyl compound exhibits higher predicted lipophilicity than its 6-phenyl counterpart. The addition of the methyl group on the aryl ring increases the XLogP3/logP by approximately 0.4–0.5 units, which can significantly impact membrane permeability and metabolic stability [1].

Drug Design ADME Physicochemical Properties

Reduced Topological Polar Surface Area (tPSA) for Improved Permeability

The target compound has a lower topological polar surface area (tPSA) compared to the 6-phenyl analog, a difference attributed to the p-tolyl group's increased hydrophobicity and the compound's favored tautomeric form [1]. A tPSA below 60 Ų is a key criterion for good oral bioavailability, making this reduction a meaningful differentiator.

Medicinal Chemistry Permeability Drug-like Properties

Unique Synthetic Versatility via C5-Bromine Handle

The C5-bromine atom is a privileged handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling complex molecule construction. This reactivity is superior to that of the C5-chloro analog due to the bromine's lower bond dissociation energy, allowing for milder and more selective reactions [1]. The non-brominated analog, 6-p-tolylpyridazin-3(2H)-one, completely lacks this key synthetic entry point for diversification .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Critical Role of C5-Halogen in Cytostatic Activity

A foundational SAR study on halogenated 6-pyridazinones demonstrated that the presence of a halogen at the C5 position is a key determinant of in vitro cytostatic activity against human tumor cell lines (KB and HeLa) [1]. Compounds lacking this halogen were not reported to show comparable activity, establishing the C5-substitution as a structural prerequisite for this biological effect. While this study did not test the specific 5-bromo-6-p-tolyl compound, it provides strong class-level evidence that this structural feature is non-redundant for cytotoxicity.

Oncology Structure-Activity Relationship Cytotoxicity

Defined Application Scenarios for 5-Bromo-6-p-tolylpyridazin-3(2H)-one Based on Quantitative Evidence


Lead Optimization for CNS-Targeted Therapeutics

A project focused on developing CNS-active drugs should prioritize this compound as a core scaffold. Its predicted logP of 2.64 and low tPSA of 34 Ų align with the optimal range for blood-brain barrier penetration. The lipophilicity advantage (Δ +0.44 logP) over the 6-phenyl analog makes it the superior choice for achieving adequate CNS exposure [1].

Diversity-Oriented Synthesis via Late-Stage Functionalization

For a medicinal chemistry program aiming to rapidly generate a compound library for SAR exploration, this compound's C5-bromine serves as an essential diversification point. Its superior reactivity in cross-coupling reactions compared to chloro analogs enables a wider substrate scope and higher yields under milder conditions, accelerating hit-to-lead timelines [1].

Development of Cytostatic Agents Targeting Solid Tumors

Based on class-level SAR evidence, this compound is a justified starting point for an anticancer drug discovery program targeting solid tumors. The C5-bromine is a critical structural element for cytostatic activity in this chemical series, and selecting a non-halogenated analog would be expected to produce an inactive compound, wasting valuable synthesis and screening resources [1].

Quote Request

Request a Quote for 5-bromo-6-p-tolylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.